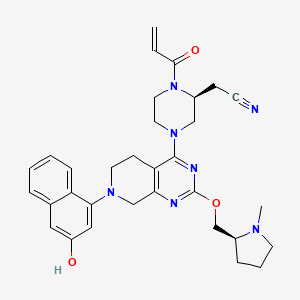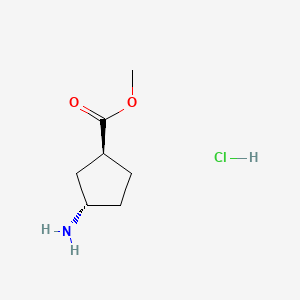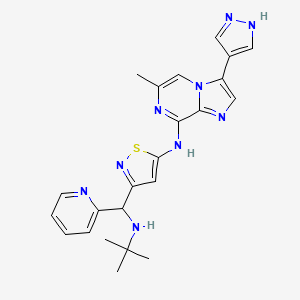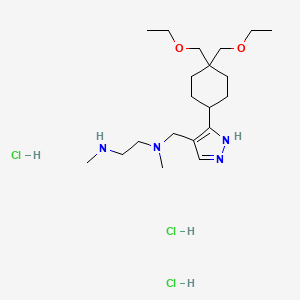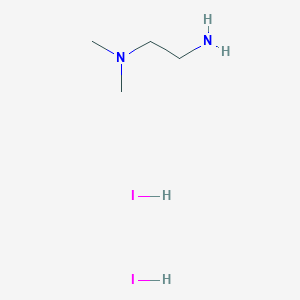
n,n-Dimethylethylenediamine dihydroiodide
概要
説明
N,N-Dimethylethylenediamine dihydroiodide: is an organic compound with the molecular formula C4H12N2·2HI. It is a white to almost white powder or crystalline solid that is highly soluble in water . This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
N’,N’-Dimethylethane-1,2-diamine, also known as 1,2-Dimethylethylenediamine (DMEDA), is an organic compound that features two secondary amine functional groups . The primary targets of DMEDA are metal ions, as it acts as a chelating diamine for the preparation of metal complexes .
Mode of Action
DMEDA interacts with its targets (metal ions) by forming chelates, which are stable, cyclic structures. This interaction results in the formation of metal complexes, some of which function as homogeneous catalysts .
Biochemical Pathways
DMEDA is involved in the synthesis of imidazolidines, a class of heterocyclic compounds. This is achieved through condensation with ketones or aldehydes . The reaction can be summarized as follows:
RR′CO+C2H4(CH3NH)2→C2H4(CH3N)2CRR′+H2ORR'CO + C_2H_4(CH_3NH)_2 \rightarrow C_2H_4(CH_3N)_2CRR' + H_2O RR′CO+C2H4(CH3NH)2→C2H4(CH3N)2CRR′+H2O
Pharmacokinetics
Its physical properties such as its density (0819 g/mL) and boiling point (120 °C) suggest that it may have good bioavailability .
Result of Action
The primary result of DMEDA’s action is the formation of metal complexes and imidazolidines . These products have various applications, including their use as homogeneous catalysts .
Action Environment
The action of DMEDA can be influenced by environmental factors such as temperature and pH. For instance, its boiling point of 120 °C suggests that it is stable under normal environmental conditions but can be volatilized at high temperatures . The presence of other chemicals, particularly those that can react with amines, may also affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: N,N-Dimethylethylenediamine dihydroiodide can be synthesized through the reaction of N,N-dimethylethylenediamine with hydroiodic acid. The reaction typically involves mixing the amine with an excess of hydroiodic acid under controlled temperature conditions to ensure complete reaction and high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to achieve the desired quality .
化学反応の分析
Types of Reactions: N,N-Dimethylethylenediamine dihydroiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine groups.
Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and other applications.
Common Reagents and Conditions:
Hydroiodic Acid: Used in the synthesis of the compound.
Metal Salts: Used in complexation reactions to form metal-amine complexes.
Major Products Formed:
Metal Complexes: Formed through complexation reactions with metal ions.
Substituted Amines: Formed through nucleophilic substitution reactions.
科学的研究の応用
Chemistry: N,N-Dimethylethylenediamine dihydroiodide is used as a ligand in the formation of metal complexes, which are important in homogeneous catalysis .
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes .
類似化合物との比較
N,N-Dimethylethylenediamine: The parent compound without the hydroiodide component.
Dimethylaminopropylamine: Another amine with similar properties but a different structure.
Uniqueness: N,N-Dimethylethylenediamine dihydroiodide is unique due to its ability to form stable dihydroiodide salts, which enhance its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications where high solubility and reactivity are required .
特性
IUPAC Name |
N',N'-dimethylethane-1,2-diamine;dihydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2HI/c1-6(2)4-3-5;;/h3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMDIFIROXTEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN.I.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244234-52-4 | |
| Record name | N,N-Dimethylethylenediamine Dihydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


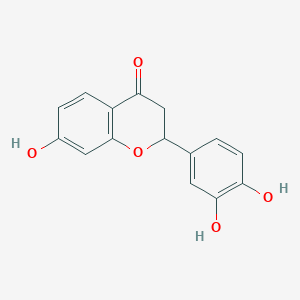
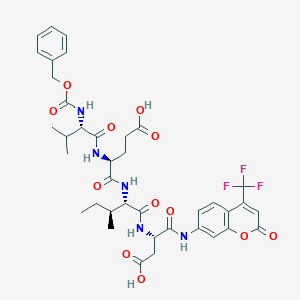

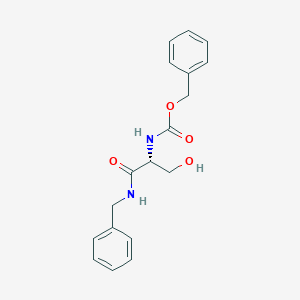
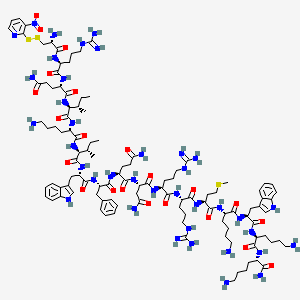


![Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3028547.png)
